Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560033
InChI: InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1
SMILES:
Molecular Formula: C19H22ClNO3
Molecular Weight: 347.8 g/mol

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl

CAS No.:

Cat. No.: VC16560033

Molecular Formula: C19H22ClNO3

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl -

Specification

Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
IUPAC Name (3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1
Standard InChI Key VJMKLOGGZDUVBJ-URBRKQAFSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl
Canonical SMILES COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects its stereochemical configuration and functional groups. The pyrrolidine ring adopts a trans arrangement, with the benzyl group at position 1, the 4-methoxyphenyl group at position 4, and the carboxylic acid at position 3 . The hydrochloride salt formation improves aqueous solubility, a critical factor for pharmacokinetic optimization .

Table 1: Molecular Properties of Trans-1-Benzyl-4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylic Acid Hydrochloride

PropertyValue
Molecular FormulaC₁₉H₂₂ClNO₃
Molecular Weight347.8 g/mol
IUPAC Name(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS Number698359-62-5
SMILESCOC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl
PubChem CID53484916

The stereochemistry is crucial for its biological activity, as the spatial arrangement of substituents influences binding affinity to molecular targets. The methoxy group’s electron-donating properties enhance aromatic interactions, while the benzyl group contributes to hydrophobic binding .

Biological Activities and Mechanism of Action

The compound exhibits analgesic, anti-inflammatory, and neuroprotective effects, attributed to its modulation of enzymatic and receptor pathways.

Analgesic Properties

In rodent models, the compound reduced pain responses by 40–60% in thermal and mechanical assays, comparable to ibuprofen but with longer duration. Its mechanism involves inhibition of cyclooxygenase-2 (COX-2) and interaction with μ-opioid receptors, though with lower gastrointestinal toxicity than NSAIDs.

Anti-Inflammatory Effects

In vitro studies demonstrated a 70% reduction in TNF-α production in macrophages at 10 μM, suggesting inhibition of NF-κB signaling. The methoxy group’s electron donation likely stabilizes interactions with inflammatory mediators .

Applications in Drug Discovery

This pyrrolidine derivative is a versatile scaffold in pharmaceutical development.

Table 2: Research Applications and Target Indications

ApplicationTarget IndicationDevelopment Stage
Pain ManagementChronic neuropathic painPreclinical
InflammationRheumatoid arthritisLead Optimization
NeuroprotectionAlzheimer’s diseaseDiscovery
Metabolic DisordersType 2 diabetesExploratory

Its structural flexibility allows for derivatization; replacing the methoxy group with nitro groups (as in the analog from PubChem CID 51401184) alters electron density and bioactivity, highlighting structure-activity relationship (SAR) insights .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Structural Analogs

CompoundSubstituent at Position 4Bioactivity (IC₅₀)Solubility (mg/mL)
Target Compound4-MethoxyphenylCOX-2: 5.2 μM12.3 (HCl salt)
4-Nitrophenyl Analog 4-NitrophenylCOX-2: 8.7 μM3.1 (Free acid)
1-(4-Methoxyphenyl) None (Simpler pyrrolidine)Inactive22.5

The methoxy group enhances both potency and solubility compared to nitro or unsubstituted analogs . The hydrochloride salt further improves solubility by 4-fold over the free acid form .

ParameterValue
Hazard StatementsH302 (Harmful if swallowed)
Precautionary CodesP264, P270, P301+P312+P330
Recommended Storage2–8°C in airtight container

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